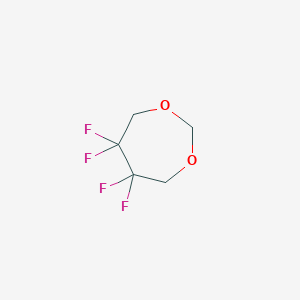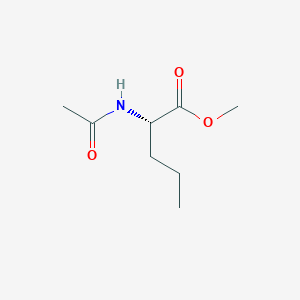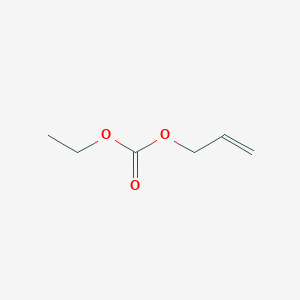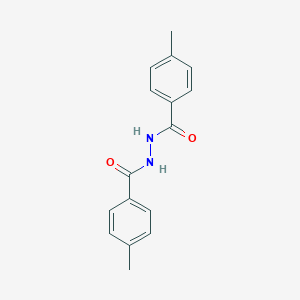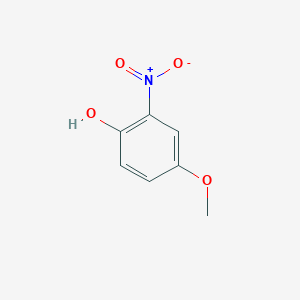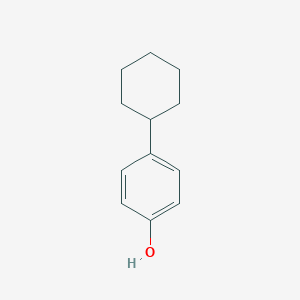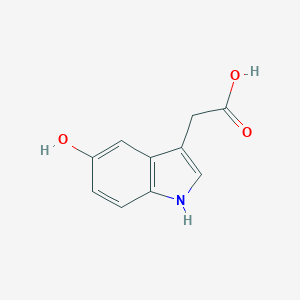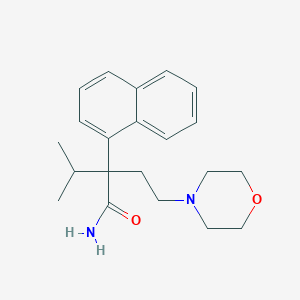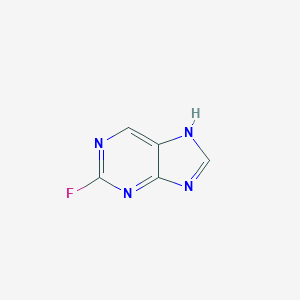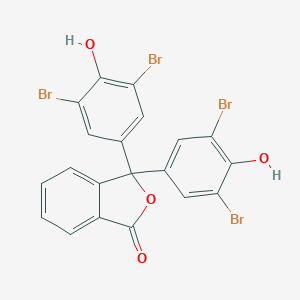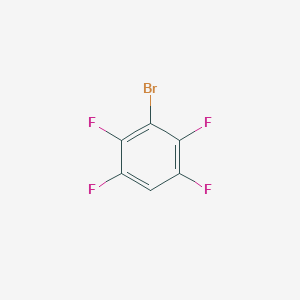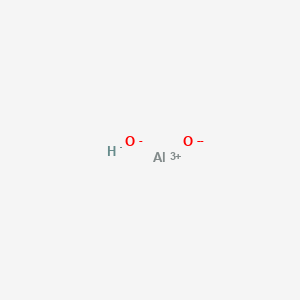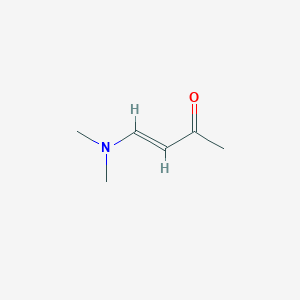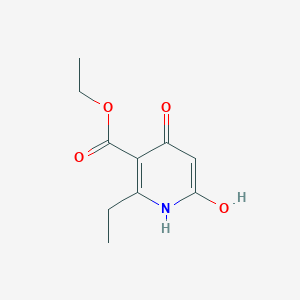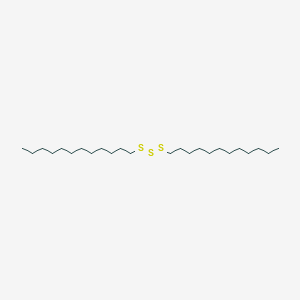
1,3-Didodecyltrisulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Didodecyltrisulfane is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique chemical structure and properties make it a promising candidate for use in multiple areas of research.
Wirkmechanismus
The exact mechanism of action of 1,3-Didodecyltrisulfane is not fully understood. However, studies have suggested that it may work by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. It may also interact with cell membranes, altering their properties and affecting cellular signaling pathways.
Biochemische Und Physiologische Effekte
Studies have shown that 1,3-Didodecyltrisulfane can induce cell death in cancer cells and reduce inflammation in animal models. It has also been shown to have antioxidant properties, protecting cells from oxidative damage. Additionally, it has been found to have low toxicity, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of 1,3-Didodecyltrisulfane is its lipophilicity, which allows it to penetrate cell membranes easily and potentially target intracellular processes. It is also relatively easy to synthesize, making it accessible for researchers. However, its low solubility in water can make it challenging to work with in aqueous environments. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several potential future directions for research on 1,3-Didodecyltrisulfane. One area of interest is its potential as an anti-cancer agent. Further studies are needed to elucidate its mechanism of action and determine its efficacy in different types of cancer. Additionally, its potential as a surface modifier for nanoparticles and its unique properties when used in the synthesis of gold nanoparticles warrant further investigation. Finally, its low toxicity and lipophilicity make it a promising candidate for drug delivery applications, which could be an exciting area of future research.
Conclusion
In conclusion, 1,3-Didodecyltrisulfane is a synthetic organic compound with a unique chemical structure and properties that make it a promising candidate for use in various fields of research. Its lipophilicity, low toxicity, and potential anti-inflammatory and anti-cancer properties make it an exciting area of study. However, further research is needed to fully understand its mechanism of action and determine its potential applications in drug delivery and materials science.
Synthesemethoden
1,3-Didodecyltrisulfane is synthesized by reacting 1,3-dodecanedithiol with sulfur in the presence of a catalyst. The reaction produces a trisulfide compound with a long hydrocarbon chain, making it highly lipophilic and able to penetrate cell membranes easily. The synthesis method is relatively simple and can be scaled up for commercial production.
Wissenschaftliche Forschungsanwendungen
1,3-Didodecyltrisulfane has been extensively studied for its potential applications in various fields of research. In the field of medicine, it has shown promise as an anti-inflammatory and anti-cancer agent. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation in animal models.
In the field of materials science, 1,3-Didodecyltrisulfane has been used as a surface modifier for nanoparticles, improving their stability and dispersibility in various solvents. It has also been used in the synthesis of gold nanoparticles with unique properties, such as enhanced fluorescence and catalytic activity.
Eigenschaften
CAS-Nummer |
10587-09-4 |
|---|---|
Produktname |
1,3-Didodecyltrisulfane |
Molekularformel |
C24H50S3 |
Molekulargewicht |
434.9 g/mol |
IUPAC-Name |
1-(dodecyltrisulfanyl)dodecane |
InChI |
InChI=1S/C24H50S3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI-Schlüssel |
MEMGXPLRJDRPOA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCSSSCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCSSSCCCCCCCCCCCC |
Andere CAS-Nummern |
10587-09-4 |
Synonyme |
Didodecyl pertrisulfide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



